3-Formylbenzenesulfonic acid

Beschreibung

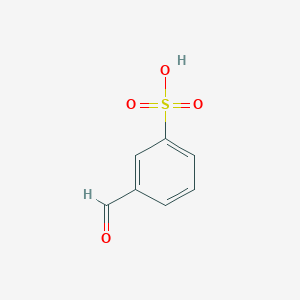

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-formylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXZEDMLQMDMGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601018993 | |

| Record name | 3-Formylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-45-3 | |

| Record name | 3-Formylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Formylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-FORMYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PB54HE80G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Formylbenzenesulfonic Acid and Its Derivatives

Electrophilic Aromatic Sulfonation Pathways

Electrophilic aromatic sulfonation stands as a cornerstone for the industrial synthesis of aryl sulfonic acids. wikipedia.org This class of reactions involves the substitution of a hydrogen atom on an aromatic ring with a sulfonic acid (-SO₃H) group, driven by an electrophilic sulfur trioxide (SO₃) species or a related electrophile. wikipedia.orguomustansiriyah.edu.iq

Direct Sulfonation of Benzaldehyde (B42025) Derivatives

The most conventional and widely documented route to 3-formylbenzenesulfonic acid is the direct sulfonation of benzaldehyde. ontosight.ai The aldehyde group (-CHO) present on the benzene (B151609) ring is a deactivating and meta-directing group. uomustansiriyah.edu.iq Consequently, the incoming electrophile, the sulfonyl group, is directed to the meta-position (carbon-3), yielding the desired product. youtube.com

Precise control over reaction parameters is essential for maximizing the yield of this compound while minimizing the formation of byproducts. The reaction is typically carried out using a potent sulfonating agent like fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. chemicalbook.com

Key parameters that are optimized include:

Temperature: The sulfonation of benzaldehyde is an exothermic process. Maintaining a low temperature, typically between 0°C and 20°C using an ice bath, is crucial to control the reaction rate and prevent unwanted side reactions.

Molar Ratios: An excess of the sulfonating agent is generally used to ensure the reaction goes to completion. For instance, a molar ratio of 1:1.2 of benzaldehyde to oleum (B3057394) (containing 20% free SO₃) has been reported as effective.

Reaction Duration: The time required for the reaction to complete depends on the specific conditions, such as temperature and reactant concentrations. Monitoring the reaction progress is necessary to determine the optimal duration.

Table 1: Optimized Reaction Parameters for the Direct Sulfonation of Benzaldehyde

| Parameter | Optimized Value/Range | Rationale |

|---|---|---|

| Sulfonating Agent | Fuming Sulfuric Acid (Oleum, 20% SO₃) | Provides a high concentration of the SO₃ electrophile, driving the reaction. |

| Temperature | 0–20°C | Controls the exothermic nature of the reaction and minimizes side products. |

| Molar Ratio (Benzaldehyde:Oleum) | 1:1.2 | Ensures complete sulfonation of the starting material. |

| Solvent | Typically neat (no solvent) | The excess sulfuric acid acts as the reaction medium. |

The mechanism of the direct sulfonation of benzaldehyde follows the general pathway of electrophilic aromatic substitution. uomustansiriyah.edu.iq

Generation of the Electrophile: In fuming sulfuric acid, the active electrophile is sulfur trioxide (SO₃), or its protonated form, HSO₃⁺. wikipedia.orgmasterorganicchemistry.com

Electrophilic Attack: The π-electron system of the benzaldehyde ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. lkouniv.ac.in

Intermediate Stability: The formyl group is electron-withdrawing, which destabilizes the positive charge of the arenium ion. The attack occurs at the meta position because the resonance structures for ortho and para attack are particularly unfavorable. uomustansiriyah.edu.iq In the ortho and para intermediates, one resonance contributor places the positive charge directly on the carbon atom attached to the aldehyde group, which is highly disfavored due to electrostatic repulsion with the partially positive carbonyl carbon. The meta intermediate avoids this destabilizing arrangement. uomustansiriyah.edu.iq

Deprotonation: A weak base in the mixture, such as HSO₄⁻, removes a proton from the carbon atom bearing the new C-S bond. masterorganicchemistry.com This step restores the aromaticity of the ring, leading to the formation of this compound. masterorganicchemistry.comlkouniv.ac.in

Over-sulfonation: The introduction of more than one sulfonic acid group onto the benzene ring is a potential side reaction, although the deactivating nature of both the aldehyde and the first sulfonic acid group makes this less favorable under controlled conditions.

Aldehyde Oxidation: The strong oxidizing nature of fuming sulfuric acid can lead to the oxidation of the aldehyde group (-CHO) to a carboxylic acid group (-COOH), forming 3-sulfobenzoic acid. sciengine.com This is a significant side reaction that needs to be controlled.

Sulfone Formation: At higher temperatures, the reaction of the product with another molecule of benzaldehyde can lead to the formation of diphenyl sulfone derivatives. chemicalbook.com This is a common side reaction in many sulfonation processes. chemicalbook.com

Strategies to mitigate these side reactions primarily revolve around strict control of the reaction conditions:

Low Temperature: Maintaining the reaction at a low temperature (0-20°C) is the most critical factor in minimizing both aldehyde oxidation and sulfone formation.

Controlled Addition: Slow and controlled addition of the sulfonating agent to the benzaldehyde helps to dissipate the heat generated during the reaction and maintain a consistent low temperature.

Reversibility Management: Aromatic sulfonation is a reversible reaction. wikipedia.orglibretexts.org While driving the reaction forward by removing water (for example, by using oleum) is necessary for a good yield, excessive temperatures to remove water can promote side reactions like sulfone formation. chemicalbook.com

Table 2: Side Reactions and Mitigation in Benzaldehyde Sulfonation

| Side Reaction | Byproduct | Mitigation Strategy |

|---|---|---|

| Aldehyde Oxidation | 3-Sulfobenzoic acid | Maintain low reaction temperature. sciengine.com |

| Sulfone Formation | Diphenyl sulfone derivatives | Avoid high temperatures. chemicalbook.com |

| Over-sulfonation | Benzaldehyde disulfonic acids | Utilize the deactivating effect of existing groups; avoid excessively harsh conditions. |

Alternative Sulfonation Approaches

Besides direct sulfonation with sulfuric acid or oleum, other methods can be employed. The use of chlorosulfuric acid (HSO₃Cl) is another effective method for sulfonation, which forms the corresponding sulfonyl chloride that can then be hydrolyzed to the sulfonic acid. wikipedia.org

Another distinct approach is the sulfite (B76179) reaction , which involves nucleophilic substitution on an activated aromatic ring. For instance, aromatic halogen compounds where the halogen is activated by electron-withdrawing groups can react with a sulfite or metabisulfite (B1197395) to yield a sulfonic acid. chemicalbook.com A patented method describes the synthesis of the isomeric o-sulfobenzaldehyde from o-chlorobenzaldehyde using a metabisulfite as the sulfonating agent in the presence of a phase-transfer catalyst like a quaternary ammonium (B1175870) salt. google.com This reaction proceeds under milder, low-temperature, and normal pressure conditions, offering high yields and simpler post-treatment. google.com While demonstrated for the ortho isomer, this principle presents a viable alternative pathway for the meta isomer if a suitable starting material like 3-chlorobenzaldehyde (B42229) is used.

Functional Group Interconversion Strategies

Functional group interconversion (FGI) provides an alternative synthetic route to this compound, starting from a benzene ring that already possesses the sulfonic acid group. solubilityofthings.com This strategy avoids the often harsh conditions of direct sulfonation of sensitive aldehydes.

A key example of this approach is the oxidation of a pre-existing substituent . For instance, one could synthesize this compound by the controlled oxidation of 3-methylbenzenesulfonic acid (m-toluenesulfonic acid). This would involve converting the methyl group into a formyl group while the sulfonic acid group remains intact. Such transformations often require specific oxidizing agents that selectively target the alkyl side chain without affecting the aromatic ring or the sulfonic acid group.

Another FGI strategy is the substitution of a different functional group with a sulfonate group. As mentioned previously, the reaction of 3-chlorobenzaldehyde with a sulfite salt represents a nucleophilic aromatic substitution pathway. chemicalbook.comgoogle.com This method is technically a functional group interconversion (halogen to sulfonic acid) and an alternative sulfonation approach.

Conversely, one could start with a sulfonated precursor bearing a group that can be converted into an aldehyde. For example, the reduction of 3-sulfobenzoyl chloride or the controlled reduction of 3-sulfobenzoic acid or its esters could yield this compound. These interconversions are fundamental tools in organic synthesis, allowing for the construction of complex molecules by manipulating functional groups in a stepwise manner. slideshare.net

Preparation via Halogen-Sulfite Exchange Reactions

The nucleophilic aromatic substitution (SNAr) of an activated aryl halide with a sulfite or bisulfite salt is a viable method for the synthesis of aryl sulfonic acids. This reaction, sometimes referred to as the Strecker sulfite salt synthesis, provides a direct route to introducing the sulfonic acid functionality.

In a notable example, sulfonated halobenzaldehydes such as 5-bromo-2-formyl-benzenesulfonic acid have been prepared in good yields (72–76%) on a gram scale from the corresponding 4-bromo-mono- and di-fluorobenzaldehydes. nih.gov This synthesis is achieved through an SNAr reaction with sodium sulfite/bisulfite in a mixture of water and ethanol. nih.gov This method is advantageous as it circumvents potential difficulties in directing the sulfonation pattern on an already substituted ring. nih.gov

A patented process for the synthesis of the related 2-formylbenzenesulfonic acid sodium salt from o-chlorobenzaldehyde and sodium sulfite highlights the use of a surfactant as a catalyst. google.com This one-step method simplifies the production technique by avoiding the need for a two-step process involving an iodide intermediate. google.com The use of polyethylene (B3416737) glycol (PEG) as a surfactant has been shown to be effective. google.com

| Precursor | Reagents | Catalyst | Product | Reference |

| 4-Bromo-mono-fluorobenzaldehyde | Sodium sulfite/bisulfite | - | 5-Bromo-2-formyl-benzenesulfonic acid | nih.gov |

| o-Chlorobenzaldehyde | Sodium sulfite | Surfactant (e.g., PEG) | 2-Formylbenzenesulfonic acid sodium salt | google.com |

This table summarizes examples of halogen-sulfite exchange reactions for the synthesis of formylbenzenesulfonic acid derivatives.

Synthesis through Oxidation of Related Precursors

Another important synthetic route to this compound and its derivatives is the oxidation of a methyl or other suitable group attached to the benzene ring of a sulfonic acid precursor. The selective oxidation of a methyl group to a formyl group can be challenging, as over-oxidation to the carboxylic acid is a common side reaction.

A well-documented method for the synthesis of the isomeric p-formylbenzenesulfonic acid involves the oxidation of p-toluenesulfonic acid with manganese dioxide in fuming sulfuric acid (oleum). scribd.com This method can be adapted for the synthesis of this compound from 3-toluenesulfonic acid. The reaction proceeds to yield the desired aldehyde, which can then be isolated. scribd.com

The oxidation of the methyl group in 2-methylbenzenesulfonic acid to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid is also known. While this reaction proceeds beyond the aldehyde stage, it demonstrates the feasibility of oxidizing the methyl group in the presence of a sulfonic acid group.

Furthermore, the synthesis of 5-amino-2-formylbenzenesulfonate has been achieved through the potassium permanganate oxidation of 2,2′-(1,2-ethenediyl)-bis(5-aminobenzenesulfonic acid). cornell.edu This illustrates the use of permanganate for the formation of a formyl group on a sulfonated aromatic ring. cornell.edu

| Precursor | Oxidizing Agent | Product | Reference |

| p-Toluenesulfonic acid | Manganese dioxide | p-Formylbenzenesulfonic acid | scribd.com |

| 2,2′-(1,2-ethenediyl)-bis(5-aminobenzenesulfonic acid) | Potassium permanganate | 5-Amino-2-formylbenzenesulfonate | cornell.edu |

This table presents examples of the synthesis of formylbenzenesulfonic acid derivatives through the oxidation of related precursors.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of aromatic sulfonic acids and their derivatives to minimize environmental impact and improve sustainability. This includes the use of environmentally benign reagents, reusable catalysts, and energy-efficient reaction conditions.

Recent advances in the sulfonation of aromatic compounds have focused on developing greener methodologies. One such approach involves the use of silica-supported perchloric acid (SiO2/HClO4) or potassium hydrogen sulfate (B86663) (SiO2/KHSO4) as reusable heterogeneous catalysts for the sulfonation of aromatic compounds with sodium bisulfite. ajgreenchem.com This method offers the advantage of easy catalyst recovery and reuse. ajgreenchem.com The use of microwave irradiation in conjunction with these catalysts can drastically reduce reaction times and improve yields. ajgreenchem.com

For the oxidation of methylarenes to benzaldehydes, which is a key step in one of the synthetic pathways to this compound, several green and sustainable methods have been developed. These include:

Aerobic Oxidation: The use of air or molecular oxygen as the primary oxidant is a cornerstone of green oxidation chemistry. Catalytic systems based on N-hydroxyphthalimide (NHPI) and cobalt(II) acetate (B1210297) have been shown to be highly efficient for the aerobic autoxidation of methylarenes to benzaldehydes. researchgate.net Another approach utilizes a reusable chromium catalyst in water with oxygen and potassium persulfate as co-oxidants. rsc.org

Electro-oxidative Methods: An electro-oxidative protocol for the construction of aromatic esters from methylarenes and alcohols has been reported, which is free of metals, chemical oxidants, and operates at room temperature. nih.gov This highlights the potential of electrochemical methods for selective oxidation.

Use of Benign Solvents and Catalysts: Research has focused on replacing hazardous solvents and catalysts. For instance, a sustainable method for the selective oxidation of toluene (B28343) to benzaldehyde uses a vanadium catalyst with hydrogen peroxide in water. mdpi.com Lignin-based catalysts have also been explored for C-C bond-forming reactions involving aldehydes, offering a renewable and biodegradable catalyst option. mdpi.com

A sustainable one-step strategy for the synthesis of aryl sulfonic acids from halides and thiourea (B124793) dioxide with air as the oxidant has also been developed. rsc.org This method provides a mild and eco-friendly alternative to traditional sulfonation procedures. rsc.org

| Green Chemistry Approach | Key Features | Application in Synthesis | References |

| Reusable Heterogeneous Catalysts | Silica-supported HClO4 and KHSO4 | Sulfonation of aromatic compounds | ajgreenchem.com |

| Aerobic Oxidation | Use of air/O2 as oxidant; Catalysts like Co(II)/NHPI or reusable Cr catalyst | Oxidation of methylarenes to benzaldehydes | researchgate.netrsc.org |

| Electro-oxidation | Metal- and chemical oxidant-free | Selective oxidation of methylarenes | nih.gov |

| Sustainable Solvents and Catalysts | Water as solvent; Vanadium or lignin-based catalysts | Oxidation of methylarenes; Aldehyde-based reactions | mdpi.commdpi.com |

| Green Sulfonation Reagents | Thiourea dioxide as SO2 surrogate; Air as oxidant | Synthesis of aryl sulfonic acids from halides | rsc.org |

This table outlines the application of green chemistry principles to the synthesis of this compound and its precursors.

Advanced Spectroscopic and Analytical Characterization of 3 Formylbenzenesulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

In ¹H NMR spectroscopy of 3-formylbenzenesulfonic acid, the distinct electronic environments of the protons result in a characteristic set of signals. The aldehyde proton (-CHO) is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group, typically appearing as a singlet in the downfield region of the spectrum. The aromatic protons exhibit a complex splitting pattern consistent with a 1,3-disubstituted benzene (B151609) ring. The electron-withdrawing nature of both the formyl and sulfonic acid groups influences the chemical shifts of these protons, moving them downfield relative to unsubstituted benzene.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.

| Proton Assignment | Multiplicity | Predicted Chemical Shift (δ) |

|---|---|---|

| Aldehyde H (-CHO) | Singlet (s) | ~10.0 ppm |

| Aromatic H (C2-H) | Singlet (s) or Triplet (t) | ~8.2 ppm |

| Aromatic H (C4-H) | Doublet (d) | ~8.1 ppm |

| Aromatic H (C5-H) | Triplet (t) | ~7.7 ppm |

| Aromatic H (C6-H) | Doublet (d) | ~7.9 ppm |

¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is characteristically found far downfield. The aromatic region will display signals for the four CH carbons and the two quaternary carbons, with the carbon atom directly attached to the sulfonic acid group being significantly influenced by the substituent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.

| Carbon Assignment | Predicted Chemical Shift (δ) |

|---|---|

| Aldehyde C (-CHO) | ~190-192 ppm |

| Aromatic C (-SO₃H) | ~145-148 ppm |

| Aromatic C (-CHO) | ~137-139 ppm |

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are powerful tools for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound provides direct evidence for its key functional groups. The presence of the sulfonic acid group is confirmed by strong absorption bands corresponding to the S=O stretching vibrations. libretexts.org The aldehyde group is identified by a sharp C=O stretching band. Aromatic C-H and C=C stretching vibrations further confirm the benzene ring structure. The O-H stretch from the sulfonic acid group is typically a very broad band due to hydrogen bonding. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (in -SO₃H) | Stretching | 3200-2500 | Strong, very broad |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium |

| C-H (Aldehyde) | Stretching | 2900-2800 and 2800-2700 | Medium to weak (often two bands) |

| C=O (Aldehyde) | Stretching | 1710-1685 | Strong, sharp |

| C=C (Aromatic) | Stretching | 1600-1450 | Medium to weak (multiple bands) |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating this compound from impurities and for quantifying its purity.

The analysis of hydrophilic and strongly acidic compounds like this compound by traditional reversed-phase (RP) HPLC can be challenging, often resulting in poor retention and peak shape on standard C18 columns. helixchrom.com To overcome these issues, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is often employed. helixchrom.comhelixchrom.com This approach allows for better retention and separation by interacting with both the hydrophobic aromatic ring and the anionic sulfonate group. helixchrom.com The elution is typically controlled by adjusting the pH, ionic strength, and organic solvent concentration in the mobile phase. helixchrom.com

Table 4: Typical HPLC Parameters for the Analysis of Benzenesulfonic Acids

| Parameter | Description |

|---|---|

| Column Type | Mixed-mode (e.g., reversed-phase anion-exchange) helixchrom.com or specialized Reversed-Phase (e.g., Inertsil ODS) nih.gov |

| Stationary Phase | C18, specialized polar-embedded or mixed-mode phases |

| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate, triethylamine (B128534) phosphate) helixchrom.comnih.gov |

| Detection | UV detection (e.g., at 220 nm or 255 nm) helixchrom.comnih.gov, Mass Spectrometry (MS) helixchrom.com, Evaporative Light Scattering (ELSD) helixchrom.com |

| Flow Rate | ~1.0 mL/min nih.gov |

Mass Spectrometry (MS) for Molecular Confirmation and Adduct Analysis

Mass spectrometry is a critical tool for verifying the molecular weight and structural integrity of this compound. The technique provides a precise mass-to-charge ratio (m/z), which corresponds to the molecular weight of the compound. The monoisotopic mass of this compound is 185.998680 u, and its average mass is 186.181 u chemspider.com.

In addition to molecular confirmation, MS is invaluable for analyzing adducts formed when this compound is used as a derivatizing agent. The aldehyde group can react with primary amines, such as the N-terminus of peptides, to form a Schiff base, which can be further stabilized. This derivatization is useful in proteomics and other biochemical analyses. Tandem mass spectrometry (MS/MS) can then be employed to sequence these derivatized peptides.

For instance, studies on the related isomer, 4-formyl-benzenesulfonic acid (FBSA), demonstrate its use in the selective derivatization of the N-terminus of peptides. This process enables chemically activated fragmentation in both positive and negative ion modes (ESI+/-), significantly improving the quality of MS/MS data and allowing for more accurate peptide sequence assignment nih.gov. The sulfonate group aids in ionization and can direct fragmentation patterns, leading to a higher abundance of specific ion series, which simplifies spectral interpretation nih.govresearchgate.net. When using this compound as a derivatization agent, mass spectrometry is essential to validate the specificity of the reaction and confirm the formation of the desired adducts .

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₇H₆O₄S | chemscene.comscbt.comnih.gov |

| Molecular Weight (Average) | 186.19 g/mol | chemscene.comscbt.com |

| Monoisotopic Mass | 185.998680 u | chemspider.com |

Elemental Analysis for Compositional Validation

Elemental analysis provides quantitative information on the elemental composition of a compound, serving as a fundamental check of its purity and empirical formula. For this compound, with the molecular formula C₇H₆O₄S, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight of 186.19 g/mol chemscene.comscbt.com. By comparing the experimentally determined percentages of carbon, hydrogen, oxygen, and sulfur with the theoretical values, the compositional purity of a sample can be validated.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 45.16% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.25% |

| Oxygen | O | 15.999 | 4 | 63.996 | 34.37% |

| Sulfur | S | 32.06 | 1 | 32.06 | 17.22% |

| Total | 186.181 | 100.00% |

X-ray Diffraction (XRD) Studies of Related Complexes

For example, single-crystal X-ray analysis has been successfully applied to establish the definitive structures of complex sulfonamide hybrids, such as those derived from probenecid (B1678239) containing oxadiazole and benzenesulfonamide (B165840) moieties nih.gov. In such studies, XRD confirms the molecular connectivity, stereochemistry, and intermolecular interactions (e.g., hydrogen bonding) that dictate the crystal lattice. This information is crucial for understanding the physical properties of the material and for structure-based drug design mdpi.com. The analysis of related compounds, like metal complexes of tripyrrindione, also relies on XRD to establish geometry and solid-state dimerization mdpi.com. Therefore, XRD would be the definitive method to elucidate the three-dimensional structure of this compound or its co-crystals and salts, should they be prepared in a crystalline form suitable for analysis.

Cyclic Voltammetry for Electrochemical Characterization

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a compound. For this compound, CV can provide insights into the oxidation and reduction potentials of its functional groups, primarily the aldehyde (-CHO) group. The electrochemical behavior of molecules containing aldehyde or sulfonic acid groups has been investigated, providing a framework for understanding the potential redox processes of this compound.

Studies on related aromatic sulfonamides and other substituted aromatic compounds show that they can exhibit well-defined oxidation or reduction peaks in cyclic voltammograms nih.gov. The oxidation of an aldehyde group on an aromatic ring is a common electrochemical process investigated using CV. The potential at which this occurs is influenced by the nature and position of other substituents on the ring. The electron-withdrawing sulfonic acid group at the meta position would be expected to influence the oxidation potential of the formyl group.

The experimental setup for such a study would typically involve a three-electrode system, with a working electrode (e.g., glassy carbon or pencil graphite), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) nih.govnih.gov. The resulting voltammogram would reveal the potentials of redox events and whether these processes are reversible or irreversible nih.gov. For example, the electrochemical oxidation of various indole (B1671886) derivatives has been studied using CV to reveal irreversible, pH-dependent processes nih.gov. Similarly, CV could be used to characterize the electrochemical signature of this compound, providing valuable data on its electronic properties and potential for use in electrochemical applications.

Mechanistic Studies of 3 Formylbenzenesulfonic Acid Reactivity

Reactivity of the Formyl Group

The formyl group is characterized by a polarized carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen atom is nucleophilic. This polarity is the basis for its reactivity, making it a key site for various chemical transformations.

A fundamental reaction of the formyl group is nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon. wikipedia.org This breaks the pi (π) bond of the carbonyl group, leading to the formation of a tetrahedral intermediate. wikipedia.org The presence of the electron-withdrawing sulfonic acid group at the meta-position enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde (B42025).

Common nucleophiles that participate in these reactions include:

Hydride ions: From reagents like sodium borohydride (B1222165) (NaBH₄), leading to reduction.

Cyanide ions (CN⁻): Forming cyanohydrins.

Organometallic reagents: Such as Grignard reagents, leading to the formation of secondary alcohols. wikipedia.org

Amines: Resulting in the formation of imines (Schiff bases).

The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide ion, typically by a solvent or a weak acid.

The formyl group of 3-Formylbenzenesulfonic acid can be readily oxidized to a carboxylic acid group, yielding 3-sulfobenzoic acid. This transformation is a common reaction for aldehydes. chemguide.co.uk Strong oxidizing agents are typically employed for this purpose. The oxidation can be a significant side reaction during the synthesis of this compound via sulfonation of benzaldehyde if conditions are not carefully controlled.

Several reagents can effect this oxidation, with the choice depending on the desired reaction conditions and substrate tolerance. A simple and efficient protocol utilizes Oxone (potassium peroxymonosulfate) in a solvent like dimethylformamide (DMF) to achieve high yields of the corresponding carboxylic acid. mdma.ch Other common oxidizing agents include potassium permanganate (B83412) (KMnO₄) and chromic acid.

Table 1: Oxidation of this compound

| Reactant | Oxidizing Agent | Product |

| This compound | Oxone (KHSO₅) | 3-Sulfobenzoic acid |

| This compound | Potassium Permanganate (KMnO₄) | 3-Sulfobenzoic acid |

| This compound | Chromic Acid (H₂CrO₄) | 3-Sulfobenzoic acid |

The formyl group can be reduced to a primary alcohol (a hydroxymethyl group), converting this compound into 3-(hydroxymethyl)benzenesulfonic acid. This is a standard transformation for aldehydes, typically accomplished using hydride-based reducing agents.

Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it typically does not reduce other functional groups like the sulfonic acid. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Table 2: Reduction of this compound

| Reactant | Reducing Agent | Product |

| This compound | Sodium Borohydride (NaBH₄) | 3-(Hydroxymethyl)benzenesulfonic acid |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 3-(Hydroxymethyl)benzenesulfonic acid |

The formyl group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. researchgate.netscience.gov This reaction is reversible and typically catalyzed by either an acid or a base. nih.govresearchgate.net The formation of a Schiff base involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a dehydration step to form the characteristic carbon-nitrogen double bond (-C=N-). nih.gov

The reaction is of significant importance as it allows for the introduction of diverse functionalities into the molecule, making it a versatile building block in the synthesis of more complex structures, including various ligands and biologically active compounds. science.gov The stability of the resulting Schiff base can be influenced by the nature of the substituents on the amine. researchgate.net

Reactivity of the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) is a strongly acidic functional group that significantly influences the compound's physical and chemical properties, most notably its high water solubility. solubilityofthings.com

Benzenesulfonic acid and its derivatives are strong acids, comparable in strength to sulfuric acid. wikipedia.org In aqueous solutions, this compound almost fully dissociates, donating a proton (H⁺) to a water molecule to form a hydronium ion (H₃O⁺) and the 3-formylbenzenesulfonate anion. wikipedia.orguml.edudlrgenchem.com

The equilibrium for this dissociation lies far to the right, as indicated by a very low pKa value (the pKa of benzenesulfonic acid is approximately -2.8). wikipedia.org

C₆H₄(CHO)SO₃H + H₂O ⇌ C₆H₄(CHO)SO₃⁻ + H₃O⁺

This proton transfer is a fundamental aspect of its chemistry. Computational studies on similar systems, such as benzenesulfonic acid interacting with amines, have been used to examine the energetic and structural details of proton transfer, revealing the formation of molecular complexes and ionic pairs. nih.gov The extent of proton transfer can be influenced by the proton affinity of the base interacting with the acid. nih.gov This strong acidity allows this compound to act as an acid catalyst in various chemical reactions.

Electrophilic Aromatic Substitution Reactions and Sulfonic Acid Displacement

In electrophilic aromatic substitution (SEAr), an electrophile replaces an atom (typically hydrogen) on an aromatic ring. wikipedia.org The reactivity of the benzene (B151609) ring in this compound towards further electrophilic substitution is significantly influenced by the two existing substituents: the formyl group (-CHO) and the sulfonic acid group (-SO₃H). Both of these groups are electron-withdrawing and act as deactivating, meta-directing groups. libretexts.orgmsu.edu This deactivation means that harsher reaction conditions are generally required to drive the reaction to completion compared to benzene. wikipedia.org

The formyl and sulfonic acid groups withdraw electron density from the aromatic ring, which deactivates it towards attack by electrophiles. libretexts.org Their directing influence channels incoming electrophiles to the meta positions relative to themselves. In the case of this compound (where the substituents are already in a meta relationship), the potential sites for further substitution are C5 (meta to the formyl group and ortho to the sulfonic acid group) and to a lesser extent C2 and C6 (ortho/para positions). Given that both groups direct incoming substituents to their meta positions, the C5 position is the most likely site for further electrophilic attack.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Type | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -CHO (Formyl) | Electron-withdrawing | Deactivating | Meta |

| -SO₃H (Sulfonic Acid) | Electron-withdrawing | Deactivating | Meta |

Displacement of the sulfonic acid group is also a possible reaction pathway under certain nucleophilic conditions. Although the carbon-sulfur bond in aryl sulfonic acids is strong, it can be cleaved by potent nucleophiles. A historically significant example is the hydrolysis of benzenesulfonate (B1194179) to phenol (B47542) using molten sodium hydroxide (B78521) at high temperatures (around 350°C), a process known as alkaline fusion. wikipedia.orgwikipedia.org This demonstrates that the sulfonate group can act as a leaving group, allowing for its replacement by other functional groups.

Desulfonation Processes

Desulfonation is the reverse reaction of sulfonation, involving the removal of the -SO₃H group from an aromatic ring to be replaced by a hydrogen atom. wikipedia.org This reaction is typically achieved by heating the sulfonic acid in the presence of dilute aqueous acid, such as sulfuric or phosphoric acid. adamsabangan.comyoutube.com The process is essentially a hydrolytic cleavage of the C-S bond. wikipedia.org

The mechanism for desulfonation is considered the microscopic reverse of sulfonation. It begins with the protonation of the aromatic ring, which is the rate-determining step. This is followed by the departure of sulfur trioxide (SO₃), which then reacts with water to form sulfuric acid, driving the equilibrium. youtube.com The temperature required for desulfonation is related to the ease of the initial sulfonation. wikipedia.org

This reversibility is a key feature of the sulfonation reaction, distinguishing it from most other electrophilic aromatic substitutions which are generally irreversible. youtube.com The desulfonation process can be exploited in organic synthesis. The sulfonic acid group can be used as a temporary blocking group to direct other substituents to specific positions, after which it can be removed. youtube.com For instance, if a specific ortho or para isomer is desired, the other position can be blocked by a sulfonic acid group, the desired reaction performed, and the blocking group subsequently removed via desulfonation. wikipedia.org

Table 2: General Conditions for Aromatic Desulfonation

| Reagent | Conditions | Purpose |

|---|---|---|

| Dilute H₂SO₄ | Heating (often >100°C) | Hydrolysis of the sulfonic acid |

Influence of Substituent Effects on Aromatic Reactivity

The reactivity of an aromatic ring in electrophilic substitution reactions is profoundly governed by the nature of the substituents it carries. msu.edu Substituents are broadly classified as either activating or deactivating. Activating groups increase the rate of reaction compared to benzene, while deactivating groups decrease the rate. wikipedia.org

In this compound, both the formyl (-CHO) and the sulfonic acid (-SO₃H) groups are strong deactivating groups. libretexts.orgmsu.edu They function by withdrawing electron density from the benzene ring through both inductive and resonance effects. This reduction in electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles. libretexts.org

The directing effect of these substituents—that is, where on the ring the next substitution occurs—is also a critical factor.

Formyl Group (-CHO): This group deactivates the ortho and para positions more than the meta position through resonance, making it a meta-director. libretexts.org

Sulfonic Acid Group (-SO₃H): Similarly, the sulfonic acid group is a meta-director due to its strong electron-withdrawing inductive effect. msu.edu

When two deactivating groups are present on a benzene ring, as in this compound, their combined effect makes the ring significantly less reactive than monosubstituted benzenes. The directing influences of the groups are cumulative. Since both the formyl and sulfonic acid groups direct incoming electrophiles to the meta position, and they are already in a meta (1,3) arrangement, they cooperatively direct further substitution to the C5 position. Attack at the C2, C4, or C6 positions would be strongly disfavored due to the deactivating effects at the ortho and para positions of both groups.

Table 3: Classification of Substituent Effects on Aromatic Rings

| Classification | Effect on Reactivity | Examples | Directing Influence |

|---|---|---|---|

| Activating | Increases reaction rate | -OH, -NH₂, -CH₃ | Ortho, Para |

| Deactivating | Decreases reaction rate | -SO₃H , -CHO , -NO₂, -CN, -COCH₃ libretexts.orglibretexts.org | Meta |

| Deactivating (Halogens) | Decreases reaction rate | -F, -Cl, -Br, -I | Ortho, Para libretexts.org |

Applications of 3 Formylbenzenesulfonic Acid in Contemporary Chemical Research

Utilization in Organic Synthesis as a Versatile Building Block

The presence of both an electron-withdrawing aldehyde group and a strongly acidic sulfonic acid group on the same aromatic ring makes 3-formylbenzenesulfonic acid a highly useful intermediate in the synthesis of a wide range of organic molecules. smolecule.com

Synthesis of Complex Organic Molecules

The dual reactivity of this compound makes it an important starting material for constructing more complex molecular architectures. solubilityofthings.com The aldehyde functional group can participate in numerous carbon-carbon bond-forming reactions, such as condensations and nucleophilic additions, which are fundamental steps in extending molecular complexity. Simultaneously, the sulfonic acid group can be used as a handle for further chemical modification or to influence the solubility and reactivity of the molecule during a synthetic sequence. solubilityofthings.com This combination allows for the strategic assembly of larger, multifunctional compounds.

Derivatization for Labeling and Functionalization Studies

In biochemical and analytical studies, this compound serves as a derivatization agent. Its aldehyde group can react with primary amines, such as those found in biomolecules, to form Schiff bases. This reaction provides a method for labeling or "tagging" molecules of interest. When using the compound for such applications, methodological considerations are important. For instance, in derivatization reactions for labeling biomolecules, it is crucial to control for non-specific binding by optimizing reaction times and the molar ratios of the reactants. The sulfonic acid group enhances the water solubility of the resulting derivative, which can be advantageous in biological assays.

Role in Pharmaceutical and Agrochemical Intermediate Synthesis

This compound is a recognized building block in the synthesis of pharmaceuticals and agrochemicals. smolecule.com Its structure is incorporated as a key intermediate in the production of various bioactive compounds. For example, it is used in the synthesis of N-substituted-1H-benzimidazole-5(6)-sulfonamides, a class of compounds explored in medicinal chemistry. scbt.com The sulfonic acid or sulfonamide group is a critical feature in many drug molecules, and this compound provides an efficient way to introduce this functionality alongside a reactive aldehyde group for further molecular elaboration. elchemy.com

| Application Area | Role of this compound | Example Product Class |

| Pharmaceutical Synthesis | Intermediate | N-substituted-1H-benzimidazole-5(6)-sulfonamides scbt.com |

| Agrochemical Synthesis | Building Block | Various proprietary compounds |

Precursor in Dye and Pigment Production

The compound serves as a crucial intermediate in the manufacturing of various dyes and pigments. smolecule.com It is a precursor for certain diagnostic and fluorescent whitening agents. smolecule.com The sulfonic acid group improves the water solubility and color fastness of dyes, which is a critical property for textile applications. elchemy.com For instance, isomers of formylbenzenesulfonic acid are listed as starting materials in the production of specific triphenylmethane (B1682552) dyes. epa.govhonovochem.com Its role as a precursor is vital for creating colorants used across multiple industries. elchemy.com

Integration into Materials Science and Polymer Chemistry

In the realm of materials science, this compound is employed to create novel materials with specific, tailored properties due to its reactive functional groups. smolecule.com

Development of Functional Polymers and Resins

This compound is utilized in the synthesis of functional polymers and resins. smolecule.com It can be incorporated into polymer backbones or used as a modifying agent. The sulfonic acid group is particularly valuable for creating ion-exchange resins, which are widely used in water purification and softening systems. elchemy.com The introduction of this functional group can also enhance the thermal stability of the resulting polymer. The aldehyde group provides a reactive site for cross-linking or for grafting other molecules onto the polymer chain, allowing for the development of materials with customized functionalities.

| Material Type | Function of this compound | Resulting Property |

| Functional Polymers | Incorporated as a monomer or modifying agent | Enhanced thermal stability |

| Ion-Exchange Resins | Building block for sulfonated polymers elchemy.com | Ion-exchange capabilities |

Incorporation into Metal-Organic Frameworks (MOFs) as Ligands

This compound is a bifunctional organic molecule that has garnered interest as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. The properties of MOFs, including their porosity, stability, and functionality, are largely determined by the nature of the metal ions and the organic linkers used in their synthesis.

The dual functionality of this compound, possessing both a formyl (aldehyde) group and a sulfonic acid group, makes it a versatile building block for creating functional MOFs. The sulfonic acid group can act as a coordination site to link with metal centers, while the aldehyde group can be utilized for post-synthetic modification or to impart specific chemical reactivity to the framework.

Aromatic polysulfonic acids, in general, are recognized as effective linkers for constructing thermally robust MOFs. researchgate.net The sulfonate group can stabilize high coordination number complexes due to its three oxygen donor atoms, which can lead to frameworks with enhanced thermal stability compared to their carboxylate analogues. researchgate.net While specific research detailing MOFs constructed solely from this compound is not extensively documented in the provided search results, the principles of using sulfonated and functionalized ligands are well-established in MOF chemistry. For instance, sulfonic acid analogs of common carboxylate linkers like terephthalic acid and trimesic acid have been successfully used to create thermally stable MOFs. researchgate.net

The aldehyde functionality on the this compound ligand offers a reactive handle for further chemical transformations within the MOF structure. This allows for the potential introduction of other functional groups after the initial framework has been assembled, a strategy known as post-synthetic modification. This approach can be used to tailor the properties of the MOF for specific applications, such as catalysis or selective adsorption.

| Property | Description |

| Ligand Functionality | Bifunctional: contains both a sulfonic acid group for metal coordination and a formyl group for potential post-synthetic modification. |

| Coordination | The sulfonic acid group provides oxygen donor atoms for coordination to metal centers. |

| Framework Stability | Sulfonate-based ligands can contribute to the formation of thermally robust MOFs. researchgate.net |

| Potential Applications | Catalysis, gas storage and separation, functional materials. |

Synthesis of Sulfonated Polymeric Membranes

This compound and its derivatives are valuable monomers in the synthesis of sulfonated polymeric membranes, particularly for applications in fuel cells and other electrochemical devices. These membranes often serve as proton exchange membranes (PEMs), which are critical components that facilitate the transport of protons between the anode and cathode.

One synthetic strategy involves the use of a sulfonated diamine monomer derived from a formylbenzenesulfonic acid salt in the polymerization process. For example, a novel sulfonated diamine has been synthesized using 2-formylbenzenesulfonic acid sodium salt. mdpi.com This diamine can then be copolymerized with other monomers, such as 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA) and 4,4′-oxydianiline (ODA), to produce novel sulfonated polyimides (NSPIs). mdpi.com These NSPI membranes have shown promising properties, including high hydrolytic stability and proton conductivity at elevated temperatures, making them suitable candidates for PEM fuel cells. mdpi.com

The synthesis of such membranes typically involves a multi-step process:

Monomer Synthesis: A functionalized monomer containing a sulfonic acid group is prepared. For instance, reacting 2-formylbenzenesulfonic acid sodium salt with aniline (B41778) can yield a sulfonated diamine monomer. mdpi.com

Polymerization: The sulfonated monomer is then copolymerized with other monomers to form a sulfonated polyamic acid. mdpi.com

Membrane Casting and Imidization: The resulting polymer solution is cast into a film and then thermally treated (imidized) to form the final sulfonated polyimide membrane. mdpi.com

The properties of the resulting membranes can be tailored by adjusting the concentration of the sulfonated monomer, thereby controlling the ion exchange capacity (IEC) and, consequently, the proton conductivity and water uptake. Research has shown that membranes with a higher IEC generally exhibit higher proton conductivity. nih.gov

| Membrane Property | Significance |

| Ion Exchange Capacity (IEC) | A measure of the number of sulfonic acid groups per unit weight of the polymer. Higher IEC generally leads to higher proton conductivity. |

| Water Uptake | The ability of the membrane to absorb water, which is essential for proton transport. |

| Proton Conductivity | The efficiency with which protons are transported through the membrane, a key performance metric for fuel cells. |

| Dimensional Stability | The ability of the membrane to maintain its size and shape when hydrated, which is important for mechanical integrity. |

Role in Catalysis and Electrochemical Systems

Electrochemical Behavior and Redox Characterization

The electrochemical behavior of this compound is influenced by the presence of both the sulfonic acid and the aldehyde functional groups on the aromatic ring. In aqueous solutions, voltammetric studies on various electrodes have shown that benzenepolycarboxylic acids, a related class of compounds, exhibit waves corresponding to the discharge of hydrogen ions. researchgate.net This is due to the acidic nature of the sulfonic acid group, which can release protons that are then reduced at the electrode surface.

The aldehyde group can also participate in electrochemical reactions. Aldehydes are known to be electrochemically active and can be either oxidized to carboxylic acids or reduced to alcohols, depending on the applied potential and the electrode material. The specific redox potentials for these transformations would depend on the experimental conditions, such as the pH of the electrolyte and the nature of the working electrode.

While detailed redox characterization specifically for this compound is not extensively provided in the search results, general principles of electrochemistry suggest that its cyclic voltammogram would likely exhibit features corresponding to both the reduction of protons from the sulfonic acid group and the redox reactions of the aldehyde group. The electron-withdrawing nature of both the formyl and sulfonic acid groups would also influence the redox potential of the benzene (B151609) ring itself, making it more difficult to oxidize compared to unsubstituted benzene.

Application as Additives in Electrodeposition Processes

In electrodeposition, also known as electroplating, additives are often introduced to the plating bath to modify the properties of the deposited metal coating. amazonaws.com These additives can influence the morphology, brightness, hardness, and corrosion resistance of the deposit. amazonaws.com Organic molecules, in particular, can act as inhibitors or brighteners by adsorbing onto the electrode surface and influencing the kinetics of metal deposition.

While the direct application of this compound as an electrodeposition additive is not explicitly detailed in the provided search results, its chemical structure suggests potential utility in this area. The sulfonic acid group can enhance its solubility in aqueous plating baths, a desirable characteristic for an additive. The aromatic ring and the aldehyde group can adsorb onto the metal surface, thereby influencing the crystal growth of the depositing metal.

The inhibitory effect of an additive is often related to the ability of its functional groups to adsorb on the active sites of the electrode surface, creating a barrier that hinders the approach of metal ions. mdpi.com For example, heteroaromatic thiol additives have been studied for their inhibitory effects in cobalt electrodeposition, with the strength of the inhibition being related to the adsorption of functional groups like the thiol and pyridine-like nitrogen. mdpi.com Similarly, the functional groups of this compound could interact with the electrode surface and modify the deposition process.

The effectiveness of an additive in an electrodeposition process is typically evaluated by studying its impact on the electrochemical behavior of the plating bath (e.g., using cyclic voltammetry) and by characterizing the properties of the resulting metal deposit (e.g., using techniques like X-ray diffraction to determine grain size). mdpi.com

Use in the Development of Solid Acid Catalysts

Solid acid catalysts are heterogeneous catalysts that possess acidic sites on their surface, enabling them to catalyze a wide range of chemical reactions, such as esterification, alkylation, and hydration. stanford.edu These catalysts are often preferred over liquid acids because they are easier to separate from the reaction mixture, are less corrosive, and can be regenerated and reused. stanford.edu

This compound can be utilized in the development of solid acid catalysts, primarily by immobilizing it onto a solid support. The sulfonic acid group provides the Brønsted acidity necessary for catalysis. The aldehyde group can be used as an anchor to covalently attach the molecule to a support material, such as silica, alumina, or a polymer resin.

One approach to creating such a catalyst is through the functionalization of a pre-existing solid material. For example, a support material with reactive surface groups (e.g., hydroxyl groups on silica) could be chemically modified to link with the aldehyde group of this compound. This would result in a solid material with tethered sulfonic acid groups, creating a heterogeneous acid catalyst.

Another avenue is the incorporation of sulfonic acid functionalities into metal-organic frameworks (MOFs). Taking inspiration from the functionalization of IRMOF-3 with chlorosulfonic acid to create a sulfonic acid-functionalized MOF (S-IRMOF-3), a similar principle could be applied. nih.gov The resulting S-IRMOF-3 has demonstrated high catalytic activity in Knoevenagel condensation reactions. nih.gov The presence of Brønsted acid sites, confirmed by ammonia (B1221849) temperature-programmed desorption (NH₃-TPD), was credited for the catalytic performance. nih.gov

The catalytic efficiency of such solid acid catalysts depends on factors like the density of acid sites, the strength of the acid sites, and the accessibility of these sites to the reactant molecules.

| Catalyst Type | Description | Potential Reactions |

| Supported this compound | Covalently attached to a solid support (e.g., silica, polymer) via its aldehyde group. | Esterification, hydrolysis, condensation reactions. |

| Sulfonic Acid-Functionalized MOFs | MOFs where sulfonic acid groups are incorporated, potentially using a ligand like this compound. | Knoevenagel condensation, Friedel-Crafts reactions. nih.gov |

Contribution to Asymmetric Synthesis Methodologies

Asymmetric synthesis is a field of organic chemistry focused on the stereoselective synthesis of chiral compounds. A key strategy in asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.com

While there is no direct evidence in the provided search results of this compound itself being used as a chiral auxiliary (as it is an achiral molecule), its functional groups are relevant to the attachment of chiral auxiliaries. The aldehyde group of this compound can react with chiral amines or alcohols to form chiral imines or acetals, respectively. These new structures, now containing a chiral center, could then be used in diastereoselective reactions.

For example, chiral oxazolidinones, which are effective chiral auxiliaries, are often attached to a substrate via an amide linkage formed from a carboxylic acid. In a similar vein, the aldehyde group of this compound could be a point of attachment for a different class of chiral auxiliaries.

Furthermore, the sulfonic acid group could play a role in directing certain reactions or in the purification of intermediates through salt formation with chiral bases. Chiral Brønsted acids, which include some chiral sulfonic acids, are also an important class of catalysts in asymmetric synthesis. nih.gov While this compound is not chiral, it serves as a structural motif that can be built upon to create more complex, chiral molecules with potential applications in asymmetric catalysis.

The development of new chiral auxiliaries and catalysts is an active area of research. The criteria for a good chiral auxiliary include:

It must induce high stereoselectivity in the desired reaction.

It should be easily attached to the substrate.

It should be readily removable without racemization of the product.

It should be recoverable in high yield for reuse.

The potential for derivatives of this compound to be used in asymmetric synthesis would depend on the successful incorporation of a chiral element and the ability of that element to effectively control the stereochemistry of subsequent reactions.

Computational and Theoretical Investigations of 3 Formylbenzenesulfonic Acid

Molecular Modeling and Electronic Structure Calculations (e.g., Density Functional Theory for related complexes)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a molecule like 3-formylbenzenesulfonic acid, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and the influence of the formyl (-CHO) and sulfonic acid (-SO₃H) groups on the aromatic ring.

The formyl group is an electron-withdrawing group through both resonance and inductive effects, while the sulfonic acid group is also strongly electron-withdrawing, primarily through the inductive effect. These electronic effects significantly influence the geometry and reactivity of the molecule. DFT studies on similar substituted benzenes can be used to approximate the electronic characteristics of this compound.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds

| Property | Predicted Value/Characteristic | Influence of Functional Groups |

| Dipole Moment | Significant | The electronegative oxygen atoms in both the formyl and sulfonic acid groups create a notable molecular dipole moment. |

| HOMO Energy | Lowered | The electron-withdrawing nature of both substituents stabilizes the Highest Occupied Molecular Orbital (HOMO), making the molecule less susceptible to electrophilic attack. |

| LUMO Energy | Lowered | The electron-withdrawing groups also lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), indicating an increased susceptibility to nucleophilic attack at the formyl carbon. |

| Electrostatic Potential | Negative potential around the oxygen atoms of both functional groups; positive potential on the formyl hydrogen and the acidic proton of the sulfonic acid group. | This distribution highlights the sites for potential intermolecular interactions, such as hydrogen bonding. |

Molecular orbital analysis of related compounds suggests that the HOMO is likely to be a π-orbital of the benzene (B151609) ring, while the LUMO may have significant contributions from the π* orbital of the formyl group. This is consistent with the chemical behavior of benzaldehyde (B42025) derivatives, where the formyl group is a key site for nucleophilic addition reactions.

Reaction Mechanism Predictions via Computational Chemistry

Computational chemistry can be employed to predict the mechanisms of reactions involving this compound. This includes modeling the transition states and intermediates to determine the most likely reaction pathways and to understand the regioselectivity of certain reactions.

For instance, in electrophilic aromatic substitution reactions, both the formyl and sulfonic acid groups are known to be deactivating and meta-directing. Computational studies on the electrophilic substitution of monosubstituted benzenes confirm this directing effect by calculating the relative energies of the sigma-complex intermediates (arenium ions) for ortho, meta, and para attack. For this compound, the incoming electrophile would be directed to the positions meta to both existing substituents, which are the C5 and to a lesser extent the C1 position (relative to the sulfonic acid group at C1).

Table 2: Predicted Relative Energies of Intermediates in Electrophilic Aromatic Substitution on this compound

| Position of Electrophilic Attack | Predicted Relative Stability of Sigma Complex | Rationale |

| C5 | Most Stable | The positive charge in the intermediate is least destabilized as it avoids close proximity to the two electron-withdrawing groups. |

| C1 | Less Stable | Attack at this position would disrupt the carbon-sulfur bond and is generally not favored for sulfonylated aromatics. |

| C2, C4, C6 | Least Stable | The positive charge in these intermediates would be located adjacent to one of the electron-withdrawing groups, leading to significant destabilization. |

Furthermore, computational models can predict the course of nucleophilic addition to the carbonyl group. The aldehyde functionality is a prime target for nucleophiles, and theoretical calculations can model the reaction pathway of, for example, the addition of a Grignard reagent or a cyanide ion. These models can help in understanding the stereoselectivity of such reactions if a chiral center is formed.

The dual functionality of this compound also allows for interesting intramolecular reactions or the formation of complex coordination compounds with metal ions. DFT can be a valuable tool in predicting the structures and stability of such complexes, which is relevant to its application in materials science and catalysis.

Future Research Directions and Emerging Paradigms for 3 Formylbenzenesulfonic Acid

Novel Synthetic Routes and Sustainable Production

Traditional synthesis of 3-Formylbenzenesulfonic acid relies on the electrophilic aromatic sulfonation of benzaldehyde (B42025) using fuming sulfuric acid (oleum). While effective, this method involves harsh conditions and hazardous reagents. Future research will focus on developing greener, more sustainable, and efficient synthetic pathways.

Key research areas include:

Green Catalysis: The development and application of reusable, environmentally benign catalysts are paramount. Research is moving towards solid acid catalysts, which can replace corrosive liquid acids like H₂SO₄. Biomass-derived sulfonated carbon catalysts are a promising avenue, recognized for their sustainable origin and strong performance as solid acids. mdpi.com Another approach involves using silica-supported catalysts, such as silica-supported perchloric acid (SiO₂/HClO₄) and potassium hydrogen sulfate (B86663) (SiO₂/KHSO₄), which facilitate sulfonation using reagents like sodium bisulfite under solvent-free microwave irradiation, drastically reducing reaction times. nih.gov Ionic liquids, particularly those with sulfonic acid functionalization, are also being explored as green solvents and catalysts due to their low volatility, high thermal stability, and recyclability. researchgate.net

Alternative Sulfonating Agents and Pathways: To avoid the harshness of oleum (B3057394), researchers are exploring alternative methods. One such method is the nucleophilic aromatic substitution (SNAr) of an activated aryl halide, like 3-chlorobenzaldehyde (B42229), with a sulfite (B76179) or bisulfite salt. chemsoc.org.cn This halogen-sulfite exchange, sometimes known as the Strecker sulfite salt synthesis, offers a direct route to the sulfonic acid functionality under potentially milder conditions. chemsoc.org.cn

Functional Group Interconversion (FGI): An alternative strategy involves starting with a benzene (B151609) ring that already contains the sulfonic acid group and then forming the aldehyde. A key example is the controlled oxidation of 3-methylbenzenesulfonic acid (m-toluenesulfonic acid). chemsoc.org.cn This approach avoids the direct sulfonation of the sensitive aldehyde group. Future work will focus on developing highly selective and sustainable oxidation catalysts, such as electro-oxidative methods that are free of metals and chemical oxidants and operate at room temperature.

Process Intensification: The use of energy sources like microwave and ultrasonic irradiation can significantly enhance reaction rates and yields, aligning with the principles of green chemistry. nih.gov Future studies will aim to optimize these conditions for the synthesis of this compound, potentially in continuous flow reactors for improved efficiency and safety.

Table 1: Comparison of Synthetic Routes for this compound

| Method | Reagents | Key Advantages | Future Research Focus |

|---|---|---|---|

| Traditional Sulfonation | Benzaldehyde, Fuming Sulfuric Acid (Oleum) | Well-established, high yield | Milder conditions, waste reduction |

| Green Catalysis | Benzaldehyde, NaHSO₃, Solid Acid Catalysts (e.g., SiO₂/KHSO₄) | Reusable catalyst, reduced hazardous waste, solvent-free options | Catalyst efficiency and longevity, application of biomass-derived catalysts |

| Halogen-Sulfite Exchange | 3-Chlorobenzaldehyde, Sodium Sulfite/Bisulfite | Milder conditions than direct sulfonation | Optimization of reaction conditions and catalysts (e.g., phase-transfer) |

| Functional Group Interconversion | 3-Methylbenzenesulfonic Acid, Oxidizing Agent | Avoids sulfonation of a sensitive aldehyde | Development of selective, green oxidation catalysts (e.g., electro-oxidation) |

Advanced Characterization Techniques and Data Interpretation

A deeper understanding of this compound, its derivatives, and the materials derived from it requires the application of advanced characterization techniques. Future research will focus on moving beyond routine analysis to gain detailed insights into structure, purity, and reaction dynamics.

Hyphenated Spectroscopic Techniques: The combination of separation and spectroscopic methods is crucial for analyzing complex reaction mixtures. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating isomers and identifying byproducts in the synthesis of this compound. mdpi.comnih.govchemsoc.org.cn Future research will involve developing specific LC-MS/MS methods with multiple reaction monitoring (MRM) to enhance sensitivity and allow for precise quantification in complex matrices. chemsoc.org.cn The coupling of Liquid Chromatography with Nuclear Magnetic Resonance spectroscopy (LC-NMR) can provide unambiguous structural elucidation of novel derivatives and impurities without the need for isolation.

In-Situ Reaction Monitoring: To optimize synthetic processes and understand reaction mechanisms, real-time monitoring is essential. The use of in-situ spectroscopic tools like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can track the consumption of reactants and the formation of products and intermediates during sulfonation reactions. This allows for precise determination of reaction endpoints and the study of reaction kinetics, leading to more efficient and controlled manufacturing processes.

Solid-State Characterization: For applications in materials science, understanding the solid-state properties is critical. X-ray diffraction (XRD) will be used to determine the crystal structure of this compound and its salts, providing insights into intermolecular interactions. For polymeric materials derived from this compound, techniques like Scanning Electron Microscopy (SEM) for morphology, and solid-state NMR for structural analysis will be indispensable.

Table 2: Advanced Characterization Techniques for this compound Research

| Technique | Information Obtained | Future Research Application |

|---|---|---|

| LC-MS/MS | Separation, identification, and quantification of isomers and byproducts. | Purity analysis of synthetic batches; metabolite identification in biological systems. |

| LC-NMR | Unambiguous structural elucidation of components in a mixture. | Characterization of novel derivatives and reaction intermediates without isolation. |

| In-Situ FTIR/Raman | Real-time tracking of functional group changes. | Kinetic studies of novel synthetic routes; optimization of reaction conditions. |

| X-ray Diffraction (XRD) | Crystal structure and solid-state packing. | Understanding polymorphism; guiding the design of crystalline materials. |

| Solid-State NMR | Structure and dynamics of solid materials. | Characterizing the incorporation of the monomer into polymer backbones. |

Expanded Applications in Emerging Technologies

The unique bifunctional nature of this compound makes it a valuable monomer and chemical intermediate for a range of advanced materials. While it is already used in the synthesis of dyes and some polymers, future research is set to expand its application into emerging technologies. nih.govchemsoc.org.cn

Functional Polymers and Membranes: The sulfonic acid group can impart ion-exchange properties, making it an ideal component for proton-exchange membranes (PEMs) in fuel cells or for water purification and ion separation technologies. chemsoc.org.cn The aldehyde group provides a reactive site for cross-linking or further functionalization of the polymer. Research will focus on the synthesis and characterization of novel copolymers incorporating this compound to create materials with tailored ion-conductivity, thermal stability, and mechanical strength.

Advanced Catalysis: The compound itself can act as an acid catalyst, particularly in aqueous-phase reactions where its water solubility is an advantage. Furthermore, it can be used as a building block for more complex catalytic systems. It can be immobilized onto solid supports to create heterogeneous acid catalysts that are easily recoverable. The aldehyde group can be used to synthesize ligands for metal-based catalysts, with the sulfonic acid group providing water solubility or specific electronic effects.

Electrochemistry and Sensors: The redox activity of the aldehyde group, combined with the ionic nature of the sulfonic acid, makes this molecule interesting for electrochemical applications. nih.gov It could be used to modify electrode surfaces, creating sensors for specific analytes through covalent attachment via the aldehyde. Furthermore, polymers derived from it could serve as ion-conductive binders or coatings in battery or capacitor technologies.

Bioconjugation and Pharmaceuticals: In medicinal chemistry, the sulfonic acid group can improve the water solubility and pharmacokinetic properties of drug candidates. chemsoc.org.cn The aldehyde group can be used for the covalent attachment (bioconjugation) of the molecule to proteins or other biomolecules, for example, in the development of diagnostic agents or targeted drug delivery systems. chemsoc.org.cn

Theoretical Predictions Guiding Experimental Design

Computational chemistry and theoretical modeling are becoming indispensable tools for accelerating chemical research and development. By predicting molecular properties and reaction outcomes, these methods can guide experimental design, saving time and resources.

Mechanism Elucidation: Density Functional Theory (DFT) calculations are being used to investigate the mechanisms of aromatic sulfonation. researchgate.netchemsoc.org.cn Recent studies suggest that the reaction may proceed through a trimolecular mechanism involving two molecules of the sulfonating agent, which contrasts with the bimolecular mechanism often taught in textbooks. chemsoc.org.cn Future theoretical work will focus specifically on the sulfonation of benzaldehyde, calculating the energy barriers for reaction at the ortho, meta, and para positions to explain the observed regioselectivity. Ab initio molecular dynamics (AIMD) simulations can further elucidate the role of the solvent in the reaction mechanism. nih.govrsc.org

Prediction of Spectroscopic Properties: Computational methods can accurately predict spectroscopic data such as NMR chemical shifts and vibrational frequencies (IR/Raman). nih.gov These predictions can aid in the interpretation of experimental spectra, helping to confirm the structure of this compound and identify unknown byproducts or intermediates.

Materials Design: Molecular modeling will be used to predict the properties of polymers and materials containing this compound. nih.gov For example, simulations can predict the ion-conductivity of novel polymer membranes for fuel cell applications or the binding affinity of functionalized materials for specific ions in separation technologies. This predictive capability allows for the in-silico screening of potential materials before committing to their synthesis.

Reactivity and Property Prediction: DFT can be used to calculate various molecular properties of this compound, such as the molecular electrostatic potential (MEP) surface, to identify reactive sites. mdpi.com It can also predict electronic properties like HOMO-LUMO energy gaps, which relate to the molecule's reactivity and its potential use in electronic materials. mdpi.com These theoretical insights can guide the development of new reactions and applications for the compound.

Table 3: Key Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzaldehyde |

| 3-Methylbenzenesulfonic acid |

| 3-Chlorobenzaldehyde |

| 3-Sulfobenzoic acid |

| Perchloric acid |

| Potassium hydrogen sulfate |

Q & A

Q. What experimental design considerations are critical when using this compound as a derivatization agent in biological studies?

- Methodological Answer : In derivatization reactions (e.g., labeling biomolecules), control for non-specific binding by optimizing molar ratios and reaction time. Pre-column derivatization in HPLC applications requires buffered solutions (pH 6–7) to stabilize the sulfonic acid group. Validate specificity using mass spectrometry (MS) to confirm adduct formation and rule out side reactions (e.g., Schiff base formation with amines) .

Q. How should researchers address challenges in quantifying this compound in complex matrices (e.g., environmental samples)?